2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide, also known as DFB, is a sulfonamide-based compound that has gained attention in the scientific community for its potential use in cancer treatment.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Compounds with similar structures have been involved in various reactions such as friedel-crafts alkylation of hydronaphthalenes and suzuki-miyaura cross-coupling reactions .
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide in lab experiments is its selectivity for CAIX, which allows for more targeted inhibition of tumor growth. However, one limitation is that 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide may not be effective in all types of cancer cells, as the expression of CAIX varies among different types of tumors.
Future Directions
Future research on 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide could focus on improving its efficacy and selectivity, as well as exploring its potential use in combination with other cancer treatments. Additionally, studies could investigate the use of 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide in other conditions where CAIX is overexpressed, such as hypoxic ischemic encephalopathy and diabetic retinopathy.
Synthesis Methods
2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,5-difluoroaniline with thionyl chloride to form 2,5-difluoro-N-(chloroethyl)benzenesulfonamide. This intermediate is then reacted with 2-(2-(4-methoxyphenyl)thiazol-4-yl)ethan-1-amine in the presence of triethylamine to form 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide.
Scientific Research Applications
2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to a decrease in tumor growth and metastasis.
properties
IUPAC Name |
2,5-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S2/c1-25-15-5-2-12(3-6-15)18-22-14(11-26-18)8-9-21-27(23,24)17-10-13(19)4-7-16(17)20/h2-7,10-11,21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYNHQZQOHKNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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